molecular formula C18H20F3NO B5083690 1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine

1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine

Cat. No. B5083690
M. Wt: 323.4 g/mol
InChI Key: MFUAJHUBRUTBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine, also known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. TFMPP is a psychoactive drug that has been used recreationally due to its euphoric and hallucinogenic effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.

Mechanism of Action

1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine acts as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It also has affinity for the dopamine transporter and the sigma-1 receptor. The exact mechanism of action of 1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine is not fully understood, but it is thought to modulate the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has been shown to have a number of biochemical and physiological effects in animal studies. It can increase locomotor activity and induce hyperthermia in rats. It can also increase levels of the stress hormone corticosterone and alter the levels of neurotransmitters such as serotonin and dopamine in the brain.

Advantages and Limitations for Lab Experiments

1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-defined mechanism of action. It also has a relatively low toxicity profile and can be administered orally or intraperitoneally. However, 1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine also has several limitations. It is a psychoactive drug and can cause behavioral changes in animal models. It also has a relatively short half-life and can be rapidly metabolized in vivo.

Future Directions

There are several potential future directions for research on 1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Another area of interest is its role in modulating the activity of neurotransmitters in the brain, which could have implications for the treatment of psychiatric disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine and its potential toxicity profile.

Synthesis Methods

1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenylacetonitrile with 4-(trifluoromethyl)benzylmagnesium chloride, followed by reduction with lithium aluminum hydride. The final product is obtained through a reductive amination reaction with isopropylamine.

Scientific Research Applications

1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has been studied for its potential therapeutic applications in scientific research. One study found that 1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Another study found that 1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine can inhibit the growth of human breast cancer cells in vitro.

properties

IUPAC Name

1-(2-methoxyphenyl)-N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO/c1-13(11-15-5-3-4-6-17(15)23-2)22-12-14-7-9-16(10-8-14)18(19,20)21/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUAJHUBRUTBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)NCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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